

The Biological Activity of L-Tyrosyl-L-leucine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Tyrosyl-L-leucine*

Cat. No.: B1682652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu), a dipeptide composed of L-tyrosine and L-leucine, is emerging as a bioactive molecule with potential therapeutic applications. While its constituent amino acids are well-recognized for their roles in protein synthesis and neurotransmitter production, the dipeptide itself exhibits unique biological activities, most notably antidepressant-like effects. This technical guide provides a comprehensive overview of the current understanding of **L-Tyrosyl-L-leucine**'s biological activity, focusing on its effects on the central nervous system. We present quantitative data from key preclinical studies, detail the experimental methodologies used to elucidate its function, and visualize the proposed signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Dipeptides, once considered merely as intermediates in protein metabolism, are increasingly recognized for their specific physiological roles. **L-Tyrosyl-L-leucine** (Tyr-Leu) is one such dipeptide that has garnered recent scientific interest. Composed of the aromatic amino acid L-tyrosine and the branched-chain amino acid L-leucine, Tyr-Leu has demonstrated biological activities that are distinct from a simple mixture of its constituent amino acids.^[1] This guide will delve into the known biological effects of **L-Tyrosyl-L-leucine**, with a particular focus on its promising antidepressant-like properties.

Biochemical and Physicochemical Properties

L-Tyrosyl-L-leucine is a dipeptide with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol .^[2] It is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The presence of the phenolic hydroxyl group from tyrosine and the isobutyl side chain from leucine contributes to its overall physicochemical properties.

Antidepressant-Like Activity

Preclinical studies in murine models have provided compelling evidence for the antidepressant-like effects of **L-Tyrosyl-L-leucine**.^[3] These effects have been observed following oral, intraperitoneal, and intracerebroventricular administration, suggesting its potential for systemic and central nervous system activity.

Behavioral Models of Depression

The antidepressant-like properties of **L-Tyrosyl-L-leucine** have been primarily evaluated using two standard behavioral paradigms in mice: the Forced Swim Test (FST) and the Tail Suspension Test (TST).^[3] In both tests, a reduction in immobility time is indicative of an antidepressant-like effect.

3.1.1. Quantitative Data from Behavioral Studies

The following tables summarize the dose-dependent effects of **L-Tyrosyl-L-leucine** on immobility time in the Forced Swim Test and Tail Suspension Test.

Table 1: Effect of **L-Tyrosyl-L-leucine** on Immobility Time in the Forced Swim Test (FST) in Mice^[3]

Administration Route	Dose	Mean Immobility Time (seconds)	% Decrease from Control
Intraperitoneal (i.p.)	Control (Saline)	200	-
1 mg/kg	160	20%	
3 mg/kg	140	30%	
10 mg/kg	120	40%	
30 mg/kg	110	45%	
Oral (p.o.)	Control (Saline)	190	-
30 mg/kg	150	21%	
100 mg/kg	130	32%	

Table 2: Effect of **L-Tyrosyl-L-leucine** on Immobility Time in the Tail Suspension Test (TST) in Mice[3]

Administration Route	Dose	Mean Immobility Time (seconds)	% Decrease from Control
Intraperitoneal (i.p.)	Control (Saline)	180	-
10 mg/kg	135	25%	
30 mg/kg	110	39%	

Neurobiological Mechanisms

The antidepressant-like effects of **L-Tyrosyl-L-leucine** appear to be mediated through its influence on neuronal activity and neurogenesis within the hippocampus, a brain region critically involved in mood regulation.

3.2.1. Neuronal Activity: c-Fos Expression

c-Fos is an immediate early gene whose expression is often used as a marker for neuronal activation. Administration of **L-Tyrosyl-L-leucine** has been shown to increase the number of c-

Fos-positive cells in the dentate gyrus of the hippocampus.[3][4]

Table 3: Effect of **L-Tyrosyl-L-leucine** on c-Fos Expression in the Dentate Gyrus of Mice[3]

Treatment	Dose (i.p.)	Mean Number of c-Fos Positive Cells/section	% Increase from Control
Control (Saline)	-	50	-
L-Tyrosyl-L-leucine	30 mg/kg	120	140%

3.2.2. Adult Hippocampal Neurogenesis

L-Tyrosyl-L-leucine has been demonstrated to promote the proliferation of neural progenitor cells in the hippocampus, as measured by the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine.[3]

Table 4: Effect of **L-Tyrosyl-L-leucine** on BrdU Incorporation in the Dentate Gyrus of Mice[3]

Treatment	Dose (i.p.)	Mean Number of BrdU Positive Cells/mm ²	% Increase from Control
Control (Saline)	-	80	-
L-Tyrosyl-L-leucine	30 mg/kg	150	87.5%

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

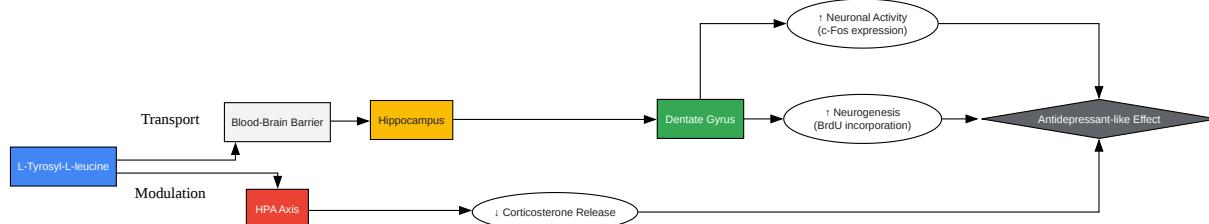
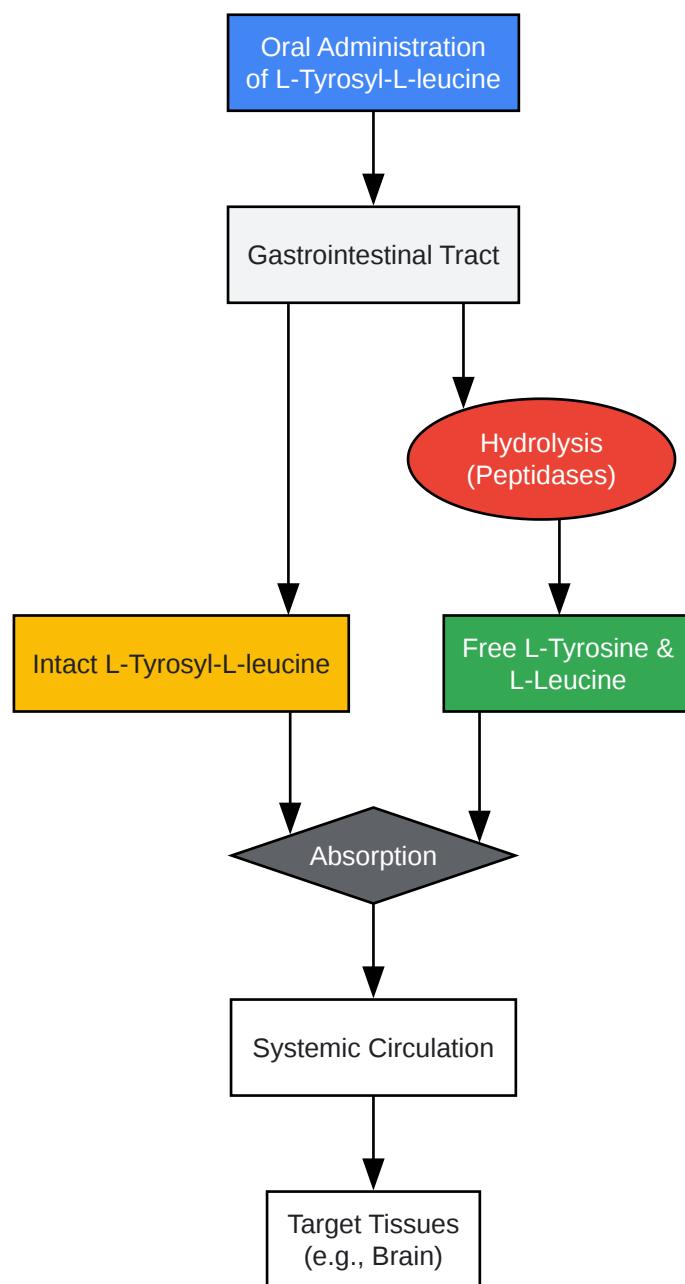

The HPA axis is a key neuroendocrine system that is often dysregulated in depression. **L-Tyrosyl-L-leucine** has been shown to modulate the HPA axis response to stress. Specifically, it suppresses the stress-induced elevation of plasma corticosterone levels in mice.[3]

Table 5: Effect of **L-Tyrosyl-L-leucine** on Stress-Induced Plasma Corticosterone Levels in Mice[3]

Condition	Treatment	Mean Plasma Corticosterone (ng/mL)
No Stress	Control (Saline)	50
Stress (Forced Swim)	Control (Saline)	450
Stress (Forced Swim)	L-Tyrosyl-L-leucine (30 mg/kg, i.p.)	250

Signaling Pathways

The precise signaling pathways underlying the biological activity of **L-Tyrosyl-L-leucine** are still under investigation. However, current evidence suggests a mechanism that is independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many conventional antidepressants. The modulation of the HPA axis and the induction of hippocampal neurogenesis point towards a complex interplay of signaling cascades.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the antidepressant-like effects of **L-Tyrosyl-L-leucine**.

Metabolism and Transport

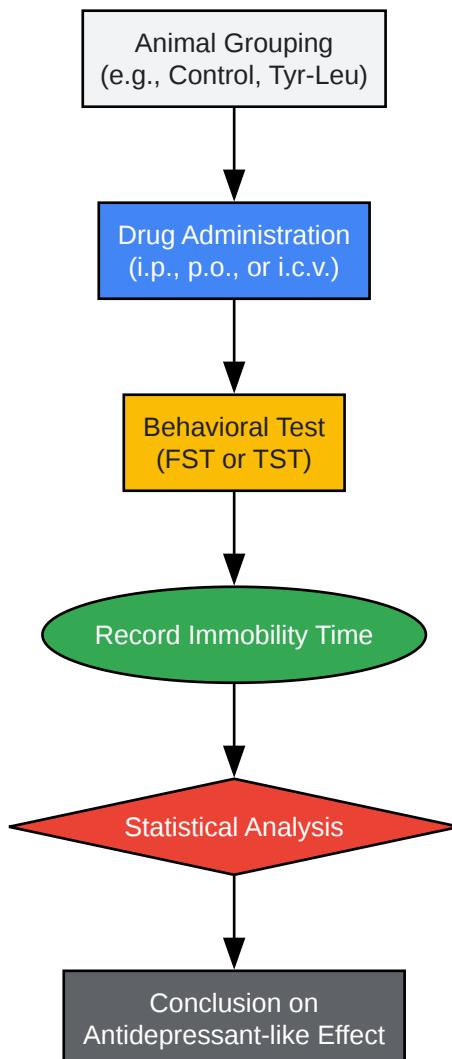
The metabolism and transport of **L-Tyrosyl-L-leucine** are not yet fully characterized. As a dipeptide, it is likely subject to hydrolysis by peptidases in the gastrointestinal tract, plasma, and various tissues, breaking it down into its constituent amino acids, L-tyrosine and L-leucine. However, the extent to which the intact dipeptide is absorbed and reaches target tissues, including the brain, remains an area of active investigation. Some studies suggest that certain dipeptides can be transported across the blood-brain barrier.^[5]

[Click to download full resolution via product page](#)

Caption: Putative metabolic fate of orally administered **L-Tyrosyl-L-leucine**.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of **L-Tyrosyl-L-leucine**.


Behavioral Assays

6.1.1. Forced Swim Test (FST)

- Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23–25°C) to a depth that prevents the mouse from touching the bottom or escaping.
- Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
- Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is interpreted as an antidepressant-like effect.

6.1.2. Tail Suspension Test (TST)

- Apparatus: A horizontal bar from which mice can be suspended by their tail using adhesive tape. The mouse should be suspended high enough to prevent it from reaching any surfaces.
- Procedure: Mice are suspended by their tail for a 6-minute session. The duration of immobility (hanging passively) is recorded.
- Data Analysis: A reduction in the total time of immobility in the treated group compared to the control group suggests an antidepressant-like effect.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino Acids: Functions, Structure and Types | Technology Networks
[technologynetworks.com]
- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of L-Tyrosyl-L-leucine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682652#biological-activity-of-l-tyrosyl-l-leucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com